Clausine K
Overview
Description
Clausine K is a naturally occurring carbazole alkaloid found in various plants, particularly those belonging to the Rutaceae family. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound is known for its complex molecular structure, which includes a tricyclic aromatic system.
Preparation Methods
Synthetic Routes and Reaction Conditions: Clausine K can be synthesized through an efficient gold-catalyzed cyclization reaction. The starting materials for this synthesis are 1-benzyl-6-methoxy-1H-indole-2-carbaldehyde and 1-methoxypropa-1,2-diene. The reaction conditions typically involve the use of gold catalysts to facilitate the cyclization process .
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis on a gram scale has been achieved using the aforementioned gold-catalyzed cyclization reaction. This method is efficient and can be scaled up for larger production .
Chemical Reactions Analysis
Types of Reactions: Clausine K undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as manganese dioxide and potassium cyanide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Substitution reactions often involve the use of halogenating agents to introduce halogen atoms into the molecule.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which exhibit different biological activities and properties.
Scientific Research Applications
Clausine K has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for synthesizing other complex carbazole derivatives.
Biology: this compound exhibits significant antimicrobial, antiprotozoal, and insecticidal properties.
Medicine: this compound has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases.
Industry: this compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Clausine K involves its interaction with various molecular targets and pathways. This compound exerts its effects by:
Inhibiting Enzymes: this compound has been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production.
Antioxidant Activity: this compound acts as a free radical scavenger, protecting cells from oxidative stress and damage.
Anti-inflammatory Effects: this compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Clausine O: Exhibits similar antimicrobial and antiprotozoal properties but has different oxidation states and functional groups.
Murrayanine: Known for its anti-HIV activity and structural similarity to Clausine K.
Clauemarazole E: Displays significant cytotoxicity against cancer cell lines and has a unique geranylation pattern.
Uniqueness of this compound: this compound stands out due to its potent tyrosinase inhibition and neuroprotective effects. Its ability to modulate multiple biological pathways makes it a versatile compound with diverse therapeutic potential .
Properties
IUPAC Name |
2,7-dimethoxy-9H-carbazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-8-3-4-9-10-6-11(15(17)18)14(20-2)7-13(10)16-12(9)5-8/h3-7,16H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKCHJXUOLZQQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC(=C(C=C3N2)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318460 | |
Record name | Clausine K | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182261-96-7 | |
Record name | Clausine K | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182261-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clausine K | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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